N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide
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Description
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C18H19NO4S2 and its molecular weight is 377.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.07555043 g/mol and the complexity rating of the compound is 522. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide, with the CAS number 2097909-12-9, is a complex organic compound notable for its potential biological activities. This compound features a unique structure that includes both furan and thiophene rings, which are known for their significant roles in various chemical and biological processes. The molecular formula is C18H19NO4S2 and it has a molecular weight of 377.5 g/mol .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has shown activity against various bacterial strains, particularly Gram-positive bacteria. For instance, in one study, derivatives of related compounds exhibited minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis, indicating a bactericidal action that disrupts protein synthesis and nucleic acid production .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Target Bacteria | MIC (μM) | Mechanism of Action |
---|---|---|---|
Compound A | S. aureus | 15.625 - 62.5 | Inhibition of protein synthesis |
Compound B | E. faecalis | 62.5 - 125 | Nucleic acid inhibition |
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy... | MRSA | TBD | TBD |
Anticancer Activity
The compound's structure suggests potential anticancer properties, particularly through mechanisms involving tubulin polymerization inhibition. This mechanism is crucial for disrupting cancer cell proliferation. Similar compounds have shown promising results in inhibiting cancer cell lines, leading to further investigation into this compound's efficacy .
Case Studies and Research Findings
- Study on Antibacterial Efficacy : A recent study evaluated the antibacterial activity of several sulfonamide derivatives, including this compound. The results indicated that these compounds exhibited significant antibacterial activity against resistant strains of bacteria, suggesting their potential as therapeutic agents .
- Research on Anticancer Properties : Another study focused on the structure-activity relationship (SAR) of similar compounds that inhibit tubulin polymerization. The findings suggested that modifications in the sulfonamide group could enhance the anticancer activity, warranting further exploration of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy... for its potential as an anticancer drug .
- Biofilm Inhibition : The compound has also been studied for its ability to inhibit biofilm formation in bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The minimum biofilm inhibitory concentration (MBIC) values were recorded, showcasing its effectiveness compared to standard antibiotics like ciprofloxacin .
Table 2: Summary of Biological Activities
Activity Type | Target Organisms | Observed Effects |
---|---|---|
Antimicrobial | S. aureus, E. faecalis | Bactericidal action |
Anticancer | Various cancer cell lines | Inhibition of cell proliferation |
Biofilm Inhibition | MRSA | Disruption of biofilm formation |
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-4-methoxy-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S2/c1-13-11-14(22-2)7-8-18(13)25(20,21)19-12-15(16-5-3-9-23-16)17-6-4-10-24-17/h3-11,15,19H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYCRVOTMPXPHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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